

# JET-209: A Technical Guide to a Potent CBP/p300 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JET-209   |           |
| Cat. No.:            | B12379951 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JET-209** is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and have been identified as key therapeutic targets in various malignancies, particularly in acute leukemia. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **JET-209**, including detailed experimental protocols, quantitative data, and visualizations of its mechanism and the signaling pathways it modulates.

## Introduction: The Rationale for Targeting CBP/p300

The histone acetyltransferases CBP and its paralog p300 are crucial transcriptional coactivators that play a pivotal role in regulating the expression of a multitude of genes involved in cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of various cancers, including acute leukemia, where they contribute to the maintenance of the leukemic state. By inducing the degradation of CBP and p300, **JET-209** offers a promising therapeutic strategy to dismantle the transcriptional machinery driving oncogenesis.

## **JET-209**: A PROTAC-Mediated Approach



**JET-209** is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It is composed of three key components: a ligand that binds to the bromodomain of CBP/p300, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.

#### **Mechanism of Action**

The mechanism of action of **JET-209** follows the canonical PROTAC pathway, leading to the targeted degradation of CBP and p300.[1] This process is catalytic, with a single molecule of **JET-209** capable of inducing the degradation of multiple target protein molecules.



Click to download full resolution via product page

Figure 1: Mechanism of action of JET-209.

### **Quantitative Efficacy of JET-209**

**JET-209** has demonstrated exceptional potency in degrading CBP and p300 and inhibiting the growth of acute leukemia cell lines.

# Table 1: In Vitro Degradation and Anti-proliferative Activity of JET-209



| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | IC50 (nM) |
|-----------|----------------|-----------|----------|-----------|
| RS4;11    | СВР            | 0.05[1]   | >95[1]   | 0.1       |
| RS4;11    | p300           | 0.2[1]    | >95[1]   | 0.1       |
| MV4;11    | -              | -         | -        | 0.04      |
| HL-60     | -              | -         | -        | 0.54      |
| MOLM-13   | -              | -         | -        | 2.3       |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration.

**Table 2: In Vivo Anti-tumor Activity of JET-209** 

| Xenograft Model | Dosing                            | Tumor Growth Inhibition (TGI) | Observations                                                             |
|-----------------|-----------------------------------|-------------------------------|--------------------------------------------------------------------------|
| RS4;11          | 0.3-3 mg/kg, i.p., for 2 weeks    | 81% at 3 mg/kg                | Well-tolerated, long-<br>term tumor growth<br>inhibition.                |
| MV4;11          | 0.3-3 mg/kg, i.p., for 2<br>weeks | Strong tumor inhibition       | Demonstrated potent<br>anti-tumor activity and<br>a good safety profile. |

i.p.: intraperitoneal

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the development of **JET-209**.

#### **Cell Culture**

The human acute lymphoblastic leukemia cell line RS4;11 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.



#### Western Blotting for CBP/p300 Degradation

- Cell Lysis: RS4;11 cells are treated with varying concentrations of **JET-209** for specified time points. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein are separated on a 4-12% Bis-Tris
  polyacrylamide gel and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CBP (e.g., Cell Signaling Technology #7389, 1:1000 dilution) and p300 (e.g., Cell Signaling Technology #54062, 1:1000 dilution). A loading control, such as GAPDH or β-actin, is also probed.
- Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent.

#### **Cell Viability Assay (MTT Assay)**

- Cell Seeding: RS4;11 cells are seeded in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well.
- Compound Treatment: Cells are treated with a serial dilution of **JET-209** and incubated for 72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.



#### In Vivo Xenograft Model

- Animal Model: Female NOD-scid gamma (NSG) mice (6-8 weeks old) are used.
- Cell Implantation:  $5 \times 10^6$  RS4;11 cells in 100  $\mu$ L of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.
- Tumor Growth and Treatment: Tumors are allowed to grow to an average volume of 100-150 mm<sup>3</sup>. Mice are then randomized into vehicle and treatment groups. **JET-209** is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline and administered intraperitoneally at the indicated doses and schedule.
- Monitoring and Endpoint: Tumor volume and body weight are measured twice weekly. The study is terminated when tumors in the vehicle group reach the maximum allowed size.
   Tumor growth inhibition is calculated at the end of the study.

# Signaling Pathways and Experimental Workflow Downstream Signaling of CBP/p300 Degradation

The degradation of CBP/p300 by **JET-209** leads to the downregulation of key oncogenic transcription factors and their target genes, ultimately inducing cell cycle arrest and apoptosis in leukemia cells.





Click to download full resolution via product page

Figure 2: Downstream effects of JET-209-mediated CBP/p300 degradation.



### **Experimental Workflow for JET-209 Development**

The development of **JET-209** followed a logical progression from chemical synthesis to preclinical evaluation.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for the development and evaluation of **JET-209**.

#### Conclusion

**JET-209** is a potent and selective CBP/p300 degrader with significant anti-tumor activity in preclinical models of acute leukemia.[1] Its development highlights the therapeutic potential of the PROTAC technology for targeting previously challenging oncogenic drivers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of **JET-209** and other CBP/p300-targeting therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. texaschildrens.org [texaschildrens.org]
- To cite this document: BenchChem. [JET-209: A Technical Guide to a Potent CBP/p300 PROTAC Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379951#jet-209-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com